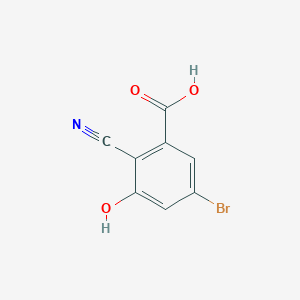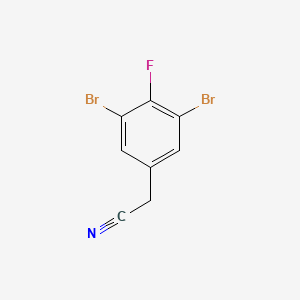
2-Bromo-5,6-difluoro-1H-benzimidazole
Overview
Description
“2-Bromo-5,6-difluoro-1H-benzimidazole” is a chemical compound with the molecular formula C7H3BrF2N2 . It is a 2-bromo substituted benzimidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “2-Bromo-5,6-difluoro-1H-benzimidazole”, often involves the use of aromatic and heteroaromatic 2-nitroamines in a one-pot procedure . This process involves the reduction of the nitro group and the cyclization of the imidazole with high-yielding conversions .Molecular Structure Analysis
The molecular structure of “2-Bromo-5,6-difluoro-1H-benzimidazole” consists of a benzimidazole core with bromine and fluorine substituents . The average mass of the molecule is 233.013 Da .Chemical Reactions Analysis
Benzimidazole derivatives, including “2-Bromo-5,6-difluoro-1H-benzimidazole”, have been found to exhibit a wide range of biological activities . These compounds are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antibacterial Evaluation : Novel derivatives of 2-bromomethyl-benzimidazole have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, showing moderate to good activity compared to standard antibiotics like Ciprofloxacin and Streptomycin (Ahmadi, 2014).
- Antifungal and Anti-tubercular Properties : Novel 5-(nitro/bromo)-styryl-2-benzimidazoles have demonstrated higher anti-tubercular activity and efficacy against a panel of microorganisms, including bacterial and fungal strains, highlighting their potential as lead molecules for antimicrobial drug development (Shingalapur, K. M. Hosamani, & Rangappa S. Keri, 2009).
Synthesis Methodologies
- Crystal Structure and Synthesis : Studies have explored the synthesis and crystal structure of benzimidazole compounds, including derivatives with bromo substituents. These studies not only contribute to the understanding of their chemical structure but also their potential applications in designing biologically active compounds (Hranjec & Karminski-Zamola, 2009).
- Synthesis of Conjugated Polymers : A new acceptor unit, 5,6-difluoro-2,2-dimethyl-2H-benzo[d]imidazole, was synthesized for the development of conjugated polymers containing electron donor–acceptor pairs for organic photovoltaics (OPVs). This demonstrates the potential of such derivatives in the field of renewable energy (Song et al., 2016).
Antiviral Evaluations
- Antiviral Agent Prodrugs : Amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(beta-d-ribofuranosyl)benzimidazole (BDCRB) were synthesized and evaluated for their affinity for the human Peptide Transporter 1 (hPEPT1). These prodrugs showed 2- to 4-fold higher affinity for hPEPT1 compared to BDCRB, indicating their potential for enhanced delivery and efficacy as antiviral agents (Song et al., 2005).
properties
IUPAC Name |
2-bromo-5,6-difluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMLKLUWVAGQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6-difluoro-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cis-5-(Tert-Butoxycarbonyl)Hexahydro-1H-Furo[3,4-C]Pyrrol-3A-Yl)Acetic Acid](/img/structure/B1448977.png)
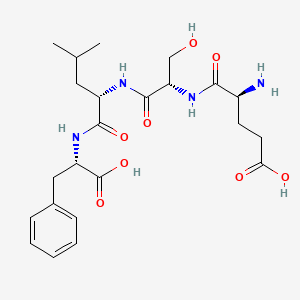
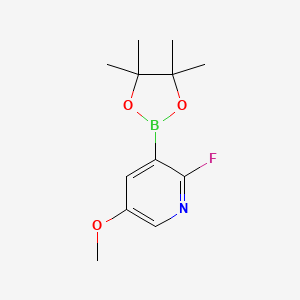
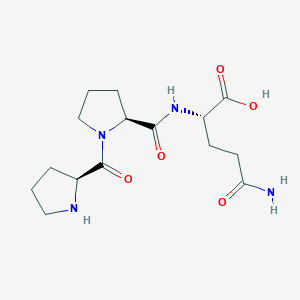

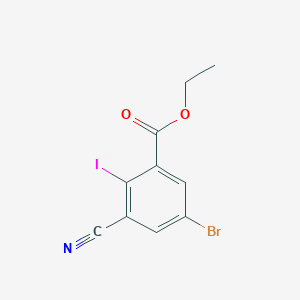
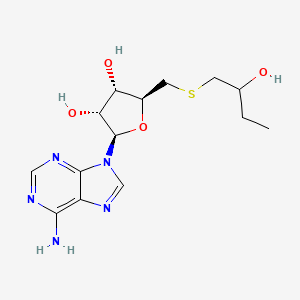

![tert-butyl 5-(methoxyacetyl)-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1448991.png)

![N-[(1Z)-5,5-dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-ylidene]-5-methyl-2H-pyrazol-3-amine](/img/structure/B1448994.png)

